N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide
Overview
Description
“N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide” is a chemical compound with the molecular formula C9H9FN2O4 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a central acetamide group (CH3CONH-) attached to a phenyl ring. The phenyl ring is substituted with a fluoro group at the 5-position, a methoxy group at the 4-position, and a nitro group at the 2-position .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature. It has a molecular weight of 228.18 . The compound is sealed in dry conditions for storage .Scientific Research Applications
Catalytic Hydrogenation and Green Chemistry
A study by Zhang Qun-feng (2008) discussed the use of catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, highlighting the importance of such compounds in the production of azo disperse dyes. This research exemplifies the application of N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide derivatives in green chemistry and sustainable industrial processes (Zhang Qun-feng, 2008).
Photoreactions and Pharmaceutical Stability
Watanabe et al. (2015) explored the photoreactions of flutamide, a compound structurally related to this compound, in different solvents. This study provides insights into the stability and reactivity of such compounds under light exposure, which is crucial for understanding the photostability of pharmaceuticals (Watanabe et al., 2015).
Radioligands for Peripheral Benzodiazepine Receptors
Research by Ming-Rong Zhang et al. (2003) on the synthesis and evaluation of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its analogs as radioligands highlights their application in neuroimaging, particularly for mapping peripheral benzodiazepine receptors in the brain. This application is significant for the diagnosis and research of neurological and psychiatric disorders (Ming-Rong Zhang et al., 2003).
Mechanism of Action
Safety and Hazards
“N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide” is classified as dangerous with hazard statements H301, H311, and H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
N-(5-fluoro-4-methoxy-2-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4/c1-5(13)11-7-3-6(10)9(16-2)4-8(7)12(14)15/h3-4H,1-2H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJPRWKLPNLION-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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